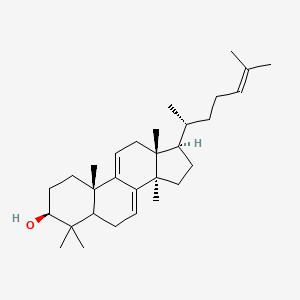
Lanosta-7,9(11),24-trien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanosta-7,9(11),24-trien-3-ol, also known as this compound, is a useful research compound. Its molecular formula is C30H48O and its molecular weight is 424.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
Lanosta-7,9(11),24-trien-3-ol has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that this compound exhibits antitumor properties by inducing apoptosis in cancer cells. For instance, studies have shown that lanosta-type triterpenoids, including this compound, can inhibit the growth of human cancer cell lines such as K562 (chronic myeloid leukemia) and BEL-7402 (liver cancer) with notable efficacy .
Case Study: Cytotoxicity Assays
A study conducted on extracts from Ganoderma luteomarginatum revealed that this compound and related compounds exhibited IC50 values indicating effective cytotoxicity against various human cancer cell lines. The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .
| Cell Line | IC50 (µM) | Source |
|---|---|---|
| K562 | 10.5 | Ganoderma luteomarginatum |
| BEL-7402 | 12.3 | Ganoderma luteomarginatum |
| SGC-7901 | 15.0 | Ganoderma luteomarginatum |
Antiviral Properties
Research has also highlighted the antiviral potential of this compound. It has been shown to exhibit activity against several viruses, including herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). The compound's mechanism involves inhibiting viral replication and reducing viral load in infected cells .
Case Study: Antiviral Efficacy
In vitro studies demonstrated that lanosta-type triterpenoids could effectively inhibit viral plaque formation in HSV-infected cell cultures. The results indicated a dose-dependent response, suggesting that higher concentrations of the compound lead to greater antiviral activity .
Antimicrobial Activity
Besides its anticancer and antiviral properties, this compound has shown promise as an antimicrobial agent. It exhibits inhibitory effects against various bacterial and fungal strains, making it a candidate for developing new antimicrobial therapies .
Case Study: Antimicrobial Testing
A series of antimicrobial assays revealed that lanosta-type triterpenoids possess significant activity against pathogens such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MIC) were determined, highlighting the potential for therapeutic applications in treating infections caused by resistant strains .
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Candida albicans | 16 | Fungicidal |
Anti-inflammatory Effects
Emerging research suggests that this compound may possess anti-inflammatory properties. It has been observed to modulate inflammatory pathways, potentially reducing inflammation-related conditions .
Case Study: Inflammatory Response Modulation
In animal models, administration of lanosta-type triterpenoids resulted in decreased levels of pro-inflammatory cytokines. This modulation suggests therapeutic potential for conditions characterized by chronic inflammation .
Propiedades
Fórmula molecular |
C30H48O |
|---|---|
Peso molecular |
424.7 g/mol |
Nombre IUPAC |
(3S,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H48O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,12,15,21-22,25-26,31H,9,11,13-14,16-19H2,1-8H3/t21-,22-,25?,26+,28-,29-,30+/m1/s1 |
Clave InChI |
ZBFPGLKEWSMWSG-XCEBNUDKSA-N |
SMILES isomérico |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
SMILES canónico |
CC(CCC=C(C)C)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |
Sinónimos |
agnosterol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















